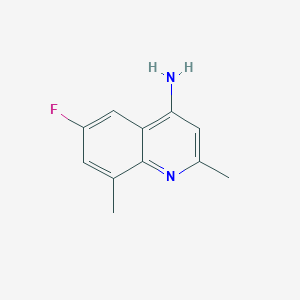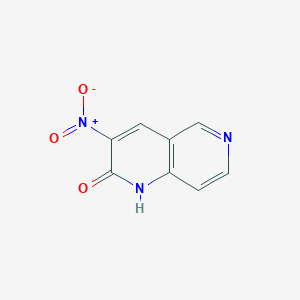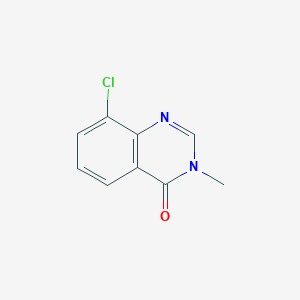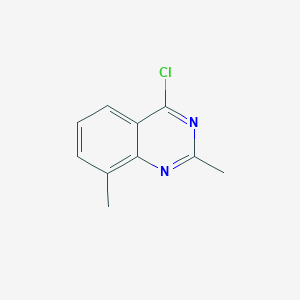![molecular formula C10H14N2O2 B11904598 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes a pyridine ring, a dimethylaminoethyl group, and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-1,2-dihydropyridine-3-carbaldehyde with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde exerts its effects is primarily through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The dimethylamino group can interact with various molecular targets, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2-(Dimethylamino)ethyl methacrylate: A related compound with similar dimethylaminoethyl functionality but different overall structure and properties.
N,N-Dimethylaminoethyl acrylate: Another compound with a dimethylaminoethyl group, used in polymer chemistry.
2-(Dimethylamino)ethyl chloride: A simpler compound used as an intermediate in organic synthesis.
Uniqueness: 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its combination of a pyridine ring, an aldehyde group, and a dimethylaminoethyl group
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-11(2)6-7-12-5-3-4-9(8-13)10(12)14/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
NNPMHCDULOZDIZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C=CC=C(C1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)


![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)
